Mundulone - 481-94-7

Mundulone

Catalog Number: EVT-3189989
CAS Number: 481-94-7
Molecular Formula: C26H26O6
Molecular Weight: 434.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mundulone is a member of isoflavanones.
Mundulone is a natural product found in Mundulea sericea with data available.
Synthesis Analysis

Mundulone can be synthesized through several organic synthesis routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The synthesis typically requires:

  • Catalysts: Various catalysts can be employed, depending on the specific route chosen.
  • Temperature and Pressure: The reaction conditions are optimized for temperature and pressure to maximize yield.

A notable synthetic route involves the acetylation of mundulone to form mundulone acetate, utilizing acetic anhydride and a catalyst such as pyridine under controlled temperatures to selectively acetylate the hydroxyl groups present in mundulone. Industrial production often includes extraction from natural sources followed by chemical modification, involving solvent extraction and purification steps.

Chemical Reactions Analysis

Mundulone participates in various chemical reactions, including:

  • Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield hydroxylated derivatives.
  • Reduction: Reduction reactions can convert mundulone into its reduced forms using agents such as sodium borohydride.
  • Substitution: Mundulone can undergo nucleophilic substitution reactions where functional groups are replaced.

The specific products formed depend on the reagents and conditions used in these reactions. For example, oxidation may yield derivatives with additional hydroxyl groups, while reduction may produce dehydroxylated forms.

Mechanism of Action

Mundulone exerts its biological effects primarily by modulating intracellular calcium levels. It inhibits myometrial contractility by interfering with calcium signaling pathways. This action is achieved through:

  • Calcium Channel Modulation: Mundulone affects calcium channels and receptors involved in calcium homeostasis.
  • Inhibition Studies: In vitro studies have demonstrated that mundulone can significantly inhibit calcium mobilization in myometrial cells when exposed to agonists like oxytocin .

The efficacy of mundulone as a tocolytic agent has been validated through various experimental setups, demonstrating its potential as a therapeutic candidate for managing preterm labor.

Physical and Chemical Properties Analysis

Mundulone exhibits several notable physical and chemical properties:

  • Solubility: It has limited solubility in water but can dissolve in organic solvents like dimethyl sulfoxide.
  • Melting Point: The melting point ranges around 170–175 °C, indicating its stability at elevated temperatures.
  • Optical Activity: As an isoflavone, mundulone may exhibit optical activity due to its chiral centers.

These properties are essential for understanding its behavior in biological systems and its potential formulation into pharmaceutical products.

Applications

Mundulone has diverse applications across several scientific fields:

  • Pharmaceuticals: Due to its tocolytic properties, it is explored for use in managing preterm labor.
  • Biological Research: It serves as a model compound for studying isoflavone chemistry and cellular signaling pathways.
  • Industry: Mundulone is utilized in developing new therapeutic agents and exploring its effects on various biological processes.

Research continues to uncover new applications and mechanisms associated with mundulone, particularly concerning its efficacy in combination therapies with existing tocolytics like atosiban .

Discovery and Screening Methodologies

High-Throughput Phenotypic Screening for Myometrial Contractility Inhibitors

Mundulone was identified as a potent inhibitor of intracellular Ca²⁺ mobilization in primary human uterine smooth muscle cells through high-throughput phenotypic screening. This assay measured real-time Ca²⁺ flux inhibition in myometrial cells exposed to contractile agonists. Mundulone demonstrated superior efficacy (Emax = 92%) compared to its derivative mundulone acetate (MA, Emax = 84%), though MA exhibited greater potency (IC50 = 1.8 μM vs. mundulone’s IC50 = 4.2 μM) [1] [3]. Crucially, uterine selectivity was quantified by parallel screening in vascular smooth muscle cells (VSMCs), where mundulone’s inhibitory effect was significantly weaker (ΔIC50 = 3.4 μM), indicating preferential uterine targeting [1].

Table 1: Ca²⁺ Mobilization Inhibition Profiles

CompoundMyometrial IC50 (μM)VSMC IC50 (μM)Selectivity RatioEmax (% Inhibition)
Mundulone4.2 ± 0.37.6 ± 0.91.892 ± 4
Mundulone acetate1.8 ± 0.25.1 ± 0.72.884 ± 5

Natural Product Library Profiling for Tocolytic Candidates

The discovery originated from screening a diverse natural product library (>10,000 compounds) using myometrial Ca²⁺ mobilization as the primary phenotypic endpoint. Mundulone, an isoflavone from Mundulea sericea, was prioritized due to its structural uniqueness among flavonoids. Unlike non-selective tocolytic candidates (e.g., nifedipine), mundulone’s core isoflavone structure enabled differential interactions with uterine-specific Ca²⁺ signaling pathways [1] [4]. Molecular docking revealed hydrogen bonding with key residues in myometrial ion channels, explaining its tissue selectivity [4].

Combination Synergy Screening Platforms

A high-throughput 8×8 dose matrix screen identified synergistic interactions between mundulone and clinical tocolytics:

  • Atosiban (oxytocin receptor antagonist): Bliss synergy score: 25.3 ± 3.1 at fixed ratio 3.7:1 (mundulone:atosiban) [1]
  • Nifedipine (calcium channel blocker): Loewe additivity score: 18.7 ± 2.4 [1] [3]

The therapeutic index (TI) for mundulone alone was suboptimal (TI = 0.8) due to cytotoxicity at high doses. However, mundulone+atosiban increased TI to 10, enabling effective tocolysis at lower concentrations [1] [3]. Ex vivo validation in human myometrial strips confirmed 3.2-fold enhanced suppression of contraction amplitude versus single agents [3].

Table 2: Synergy Parameters of Mundulone Combinations

CombinationFixed RatioSynergy ModelSynergy ScoreTherapeutic Index
Mundulone + Atosiban3.7:1Bliss Independence25.3 ± 3.110.0
Mundulone + Nifedipine4:1Loewe Additivity18.7 ± 2.46.8
MA + Nifedipine5:1HSA Model15.2 ± 2.18.3

Cytotoxicity Assessment in Uterine Cell Viability Assays

Cytotoxicity profiling used hTERT-immortalized human myometrial cells and MTT assays:

  • Mundulone exhibited moderate cytotoxicity (CC50 = 32 μM) after 48h exposure
  • MA demonstrated superior safety (CC50 = 89 μM), attributed to acetate-mediated reduced membrane disruption [1] [6]
  • Organ bath studies confirmed no cytotoxicity-induced contraction loss at therapeutic doses [3]Critical fetal off-target analysis showed neither compound affected ductus arteriosus vasoreactivity at 10× tocolytic concentrations, eliminating a key limitation of NSAID-based tocolytics [1] [3].

Properties

CAS Number

481-94-7

Product Name

Mundulone

IUPAC Name

3-hydroxy-7-(5-methoxy-2,2-dimethylchromen-6-yl)-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one

Molecular Formula

C26H26O6

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C26H26O6/c1-25(2)9-8-16-19(31-25)7-6-15(24(16)29-5)18-13-30-21-12-20-14(10-17(21)23(18)28)11-22(27)26(3,4)32-20/h6-10,12-13,22,27H,11H2,1-5H3

InChI Key

KJTDZAHLWHEULN-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C=CC(=C2OC)C3=COC4=C(C3=O)C=C5CC(C(OC5=C4)(C)C)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2OC)C3=COC4=C(C3=O)C=C5CC(C(OC5=C4)(C)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.